molecular formula C24H24N2O7 B2400451 5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477888-64-5

5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2400451
CAS RN: 477888-64-5
M. Wt: 452.463
InChI Key: BPDVQKJYEDXLTN-UHFFFAOYSA-N
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Description

5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C24H24N2O7 and its molecular weight is 452.463. The purity is usually 95%.
BenchChem offers high-quality 5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence in Organic Phosphors

Kumar et al. (2014) synthesized organic phosphors similar to the queried compound, demonstrating broad-spectrum photoluminescence, which suggests potential applications in organic light-emitting materials and devices. These phosphors displayed pure yellow emissions, a characteristic valuable for various optical and electronic applications (Kumar et al., 2014).

Host–Guest Interactions with Solvatochromic Dyes

Tirapegui et al. (2006) explored interactions between cyclodextrins and solvatochromic dyes derived from barbituric and Meldrum's acids, which share structural similarities with the queried compound. This research provides insights into the potential for forming inclusion complexes, which could be significant in pharmaceutical and sensor technologies (Tirapegui et al., 2006).

Chemical Transformations of Pyrimidinetrione Derivatives

Al-Sheikh et al. (2009) conducted studies on similar pyrimidinetrione derivatives, focusing on chemical transformations such as oxidation and substitution. Their work provides a foundation for understanding the reactivity and potential applications of such compounds in synthetic chemistry (Al-Sheikh et al., 2009).

Synthesis of Functionalized Pyrimidine Derivatives

Brahmachari and Nayek (2017) developed a method for synthesizing a variety of functionalized pyrimidine derivatives. This research underscores the versatility and pharmaceutical potential of pyrimidine-based compounds (Brahmachari & Nayek, 2017).

Optoelectronic and Charge Transport Properties

Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of compounds structurally related to the queried chemical. Their findings indicate potential applications in the development of materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

properties

IUPAC Name

5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c1-25-21(29)24(22(30)26(2)23(25)31,13-19(27)15-5-9-17(32-3)10-6-15)14-20(28)16-7-11-18(33-4)12-8-16/h5-12H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDVQKJYEDXLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)C2=CC=C(C=C2)OC)CC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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